1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine
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Overview
Description
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves multiple steps, typically starting with the formation of the imidazole ring. The synthetic route may include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, followed by subsequent functionalization to introduce the butyl and methylpentylsulfonyl groups.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with a suitable piperidine precursor.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies exploring its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler imidazole derivative with fewer functional groups, used primarily as a solvent and catalyst.
2-Phenylimidazole: Known for its applications in polymer chemistry and as a corrosion inhibitor.
4,5-Diphenylimidazole: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O3S/c1-5-6-12-23-18(15-22-11-7-10-19(16-22)26-4)14-21-20(23)27(24,25)13-8-9-17(2)3/h14,17,19H,5-13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUHIIQLMGGVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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